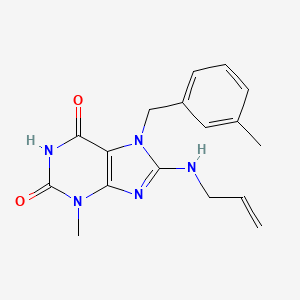
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as a nucleophilic catalyst in various reactions. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and physiological effects:
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid has been shown to have some biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. It has also been shown to have antimicrobial properties against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid in lab experiments include its potential applications in various fields of scientific research, its ability to act as a nucleophilic catalyst in various reactions, and its potential antimicrobial and anticancer properties. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Orientations Futures
There are several future directions for the research on 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid. One of the directions is to further investigate its potential applications as a ligand in the synthesis of metal complexes for catalytic and biological applications. Another direction is to investigate its potential applications in the synthesis of novel compounds with potential antimicrobial and anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
Several methods have been used to synthesize 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid. One of the most common methods involves the reaction of 3,3,3-trifluoropropyl hydrazine with ethyl acetoacetate, followed by the reaction with urea to form the desired compound. Another method involves the reaction of 3,3,3-trifluoropropyl hydrazine with ethyl acetoacetate, followed by the reaction with methyl isocyanate to form the desired compound.
Applications De Recherche Scientifique
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid has shown potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been used in the synthesis of novel compounds with potential antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(7(16)17)3-4(13-14)6(12)15/h3H,1-2H2,(H2,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBWPPMOSXHAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)N)CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

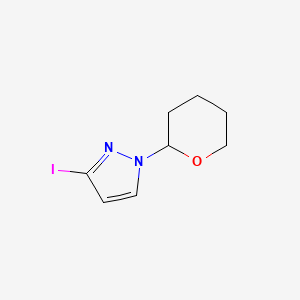
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)
![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)
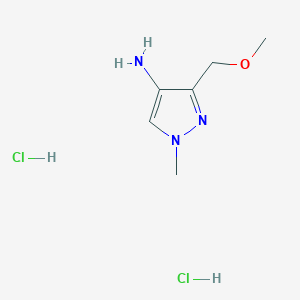
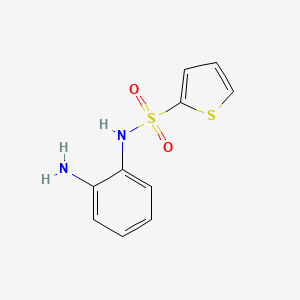
![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)
![N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2804515.png)
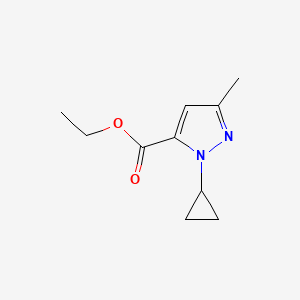
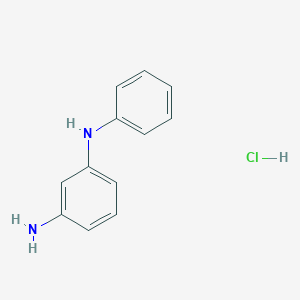
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)
![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)

